molecular formula C28H37Cl3N2O4 B12301223 Chlorambucil Dimer Impurity

Chlorambucil Dimer Impurity

Cat. No.: B12301223
M. Wt: 572.0 g/mol
InChI Key: OEWWULVKDVVUOA-UHFFFAOYSA-N
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Description

Chlorambucil Dimer Impurity is an impurity of Chlorambucil, an alkylating agent used as a chemotherapy drug in the treatment of chronic lymphocytic leukemia . This compound is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of Chlorambucil formulations.

Preparation Methods

The preparation of Chlorambucil Dimer Impurity involves synthetic routes that include the reaction of Chlorambucil with various reagents under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers. Industrial production methods typically involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .

Chemical Reactions Analysis

Chlorambucil Dimer Impurity undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chlorambucil Dimer Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Chlorambucil Dimer Impurity is similar to that of Chlorambucil. It works by cross-linking guanine bases in DNA double-helix strands, preventing the strands from uncoiling and separating. This disruption of DNA function leads to cell death, making it effective in stopping tumor growth .

Properties

Molecular Formula

C28H37Cl3N2O4

Molecular Weight

572.0 g/mol

IUPAC Name

4-[4-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl-(2-chloroethyl)amino]phenyl]butanoic acid

InChI

InChI=1S/C28H37Cl3N2O4/c29-15-18-32(19-16-30)25-11-7-24(8-12-25)4-2-6-28(36)37-22-21-33(20-17-31)26-13-9-23(10-14-26)3-1-5-27(34)35/h7-14H,1-6,15-22H2,(H,34,35)

InChI Key

OEWWULVKDVVUOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)CCCl

Origin of Product

United States

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